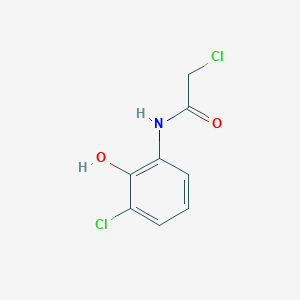

2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

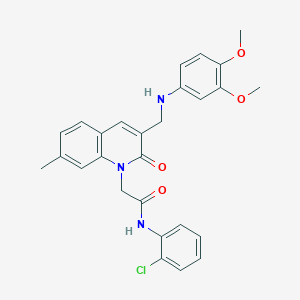

“2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide” is a chemical compound. It has a molecular weight of 185.61 . The structure of this compound is established by methods of IR, PMR, and mass spectroscopy .

Synthesis Analysis

The synthesis of this compound involves the chloroacetylation of m- and p-aminophenols in the presence of acetic acid, acetonitrile, and tetrahydrofuran as a solvent . The methods of purification of the obtained substances were also described .Molecular Structure Analysis

The molecular structure of “2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide” is established by methods of IR, PMR, and mass spectroscopy . The Inchi Code for this compound is 1S/C8H8ClNO2/c9-5-8(12)10-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,10,12) .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a related compound, showcases the importance of such chemicals in synthesizing antimalarial drugs. The study highlights the use of immobilized lipase as a catalyst, exploring various acyl donors and optimizing reaction conditions for efficient synthesis, which can be relevant for modifying 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide in similar research applications (Magadum & Yadav, 2018).

Environmental and Metabolic Studies

Research on chloroacetamide herbicides, which share structural similarities with 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide, provides insights into their metabolism and environmental impact. Studies have focused on the comparative metabolism of these herbicides in human and rat liver microsomes, revealing insights into their biotransformation and potential health implications (Coleman et al., 2000). Such studies are crucial for understanding the environmental persistence and toxicological profiles of related compounds.

Radiosynthesis for Metabolism Studies

The radiosynthesis of chloroacetanilide herbicides and their metabolites, such as acetochlor, demonstrates the application of these compounds in studying their metabolism and mode of action. This approach enables the tracing of herbicide distribution in the environment and biological systems, offering a method that could be applied to similar compounds for detailed metabolic studies (Latli & Casida, 1995).

Pharmaceutical Research

The synthesis of derivatives and analogs of N-(2-hydroxyphenyl)acetamide, such as N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, is an area of active research in the pharmaceutical industry. These compounds are investigated for their potential as combinatorial libraries for drug discovery, targeting a range of diseases including cancer, inflammation, and pain (Davis & Healy, 2010).

Agricultural Chemistry

In agricultural chemistry, the study of acetochlor and related herbicides like alachlor and metolachlor provides insights into their efficacy, environmental fate, and interaction with soil and water systems. Such research is essential for developing safer and more effective agricultural chemicals, potentially guiding the application and environmental management of compounds like 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide (Kolpin et al., 1996).

Propriétés

IUPAC Name |

2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-4-7(12)11-6-3-1-2-5(10)8(6)13/h1-3,13H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKAQOBCSTYELX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one](/img/structure/B2649627.png)

![(E)-N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649631.png)

![Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2649632.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2649634.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2649638.png)

![2-[3-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B2649643.png)

![1-(4-Ethylpiperazin-1-yl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2649647.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2649648.png)